1-(4-Bromophenyl)piperidine

Medicinal Chemistry Organic Synthesis Process Chemistry

1-(4-Bromophenyl)piperidine is the non-fungible N-aryl piperidine essential for CNS drug synthesis. The para-bromine handle enables Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) with reactivity unmatched by chloro/fluoro analogs. ≥98% purity via the patent CN112645902A route (84-90% yield, no expensive Pd catalysts) lowers cost per gram by ~40% vs. boronic acid methods. Distinct boiling point (322.8 °C) and density (1.35 g/cm³) simplify purification by fractional distillation and prep-HPLC. Choose high-purity brominated intermediate to eliminate catalyst poisoning and secure reliable late-stage functionalization.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
CAS No. 22148-20-5
Cat. No. B1277246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)piperidine
CAS22148-20-5
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H14BrN/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2
InChIKeyOACWQRGNHICZFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)piperidine (CAS 22148-20-5): A Key N-Aryl Piperidine Intermediate for Medicinal Chemistry and Material Science


1-(4-Bromophenyl)piperidine (CAS 22148-20-5) is an N-aryl piperidine derivative, consisting of a piperidine ring directly linked to a para-bromophenyl moiety . This compound functions as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of central nervous system (CNS) agents and as a building block in cross-coupling reactions, owing to the presence of the reactive bromine handle . It is characterized by a molecular formula of C11H14BrN, a molecular weight of 240.14 g/mol, and exists as a white to almost white crystalline powder with a melting point range of 74-78 °C .

Why Simple Analogs of 1-(4-Bromophenyl)piperidine Cannot Be Interchanged Without Compromising Specific Outcomes


The direct substitution of 1-(4-Bromophenyl)piperidine with its 4-chloro or 4-fluoro analogs is not scientifically sound due to the profound impact of the halogen atom on both physicochemical properties and synthetic utility. The larger atomic radius and higher polarizability of bromine significantly alter the compound's density and boiling point compared to lighter halogens, which directly affects its behavior in purification, formulation, and downstream applications [1]. More critically, the bromine atom is not just a passive substituent but a versatile synthetic handle for advanced transformations, such as palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), which are far less efficient or impossible with the corresponding chloro or fluoro derivatives. This single feature renders the brominated analog an indispensable, non-fungible building block in complex molecule synthesis, a capability that cannot be replicated by its halogenated cousins [2].

Quantitative Evidence of Differentiation for 1-(4-Bromophenyl)piperidine (CAS 22148-20-5)


Superior Synthetic Efficiency: A 46-55% Increase in Yield Compared to Prior Art

A novel, patented synthetic method for 1-(4-bromophenyl)piperidine demonstrates a significant improvement in efficiency over previously reported routes. The new method consistently achieves yields between 84.1% and 90.1% with a purity of up to 99.7% by GC [1]. This is in stark contrast to an older, widely cited method that uses a coupling reaction with p-bromophenylboronic acid, which provides a substantially lower yield of only 58% and relies on expensive palladium catalysts [1].

Medicinal Chemistry Organic Synthesis Process Chemistry

Key Physicochemical Differentiation: Impact of Bromine on Density and Boiling Point

The substitution of bromine with lighter halogens results in a quantifiable and predictable shift in physical properties. The presence of the heavy bromine atom in 1-(4-bromophenyl)piperidine leads to a significantly higher density (1.349-1.4 g/cm³) and boiling point (322.8±25.0 °C) compared to its 4-chloro (Density: ~1.1 g/cm³, BP: ~290.7 °C) and 4-fluoro (Density: ~1.048 g/cm³, BP: ~258.6 °C) analogs [1][2].

Physical Chemistry Separation Science Formulation Development

High Purity Grade (≥98%) as a Standard Specification for Reproducible Results

Major chemical suppliers like TCI standardize 1-(4-bromophenyl)piperidine to a high purity of ≥98.0%, determined by both Gas Chromatography (GC) and non-aqueous titration . This level of purity, offered as a standard catalog item, is a critical differentiator from less rigorously specified or lower purity (e.g., 95-97%) material that may be available from other sources, which can contain impurities that interfere with sensitive catalytic cycles or complicate reaction outcomes .

Analytical Chemistry Quality Control Synthetic Reliability

Optimal Research and Industrial Application Scenarios for 1-(4-Bromophenyl)piperidine (CAS 22148-20-5)


Scalable Synthesis of CNS Drug Intermediates via Cost-Effective Route

In a medicinal chemistry program developing novel CNS agents, the scale-up of a key intermediate is often cost-prohibitive. 1-(4-Bromophenyl)piperidine, when sourced from vendors using the improved synthesis method described in patent CN112645902A, offers a clear advantage. The 84-90% yield and avoidance of expensive palladium catalysts (compared to the 58% yield of the boronic acid route) translate to a lower cost per gram at scale, making it the preferred choice for advancing lead candidates to pre-clinical development [1].

Design of Purification Protocols for Halogenated Aryl Piperidine Libraries

For a process chemist tasked with purifying a library of N-aryl piperidines, the physical properties of each compound dictate the separation strategy. The significantly higher boiling point (322.8 °C) and density (1.35 g/cm³) of 1-(4-bromophenyl)piperidine relative to its 4-chloro (BP ~291 °C) and 4-fluoro (BP ~259 °C) counterparts [2][3] are not trivial. They enable more effective separation via fractional distillation or provide distinct behavior in preparative HPLC, allowing for a tailored purification protocol that a generic, one-size-fits-all approach would fail to achieve.

High-Fidelity Suzuki-Miyaura Couplings for Complex Molecule Assembly

In the late-stage functionalization of a complex pharmaceutical candidate, the reliability of a key cross-coupling step is paramount. The 4-bromophenyl group of this compound is an ideal substrate for Suzuki-Miyaura couplings, offering an optimal balance of reactivity and stability. Using a high-purity grade (≥98%) of 1-(4-bromophenyl)piperidine is essential to prevent catalyst poisoning from trace impurities, ensuring high conversion and minimizing the formation of difficult-to-remove byproducts . This is a scenario where substituting the bromo compound with a less reactive chloro analog would lead to reaction failure, while a lower purity source would compromise yield and purity of the final product.

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